molecular formula C16H18N4O2 B7810978 Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

Cat. No.: B7810978
M. Wt: 298.34 g/mol
InChI Key: ZSSSOZZOYMWHOO-UHFFFAOYSA-N
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Description

Ethyl [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate is a heterocyclic compound that combines the structural features of pyrazole and benzimidazole. These two moieties are known for their significant pharmacological and industrial applications. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate typically involves the condensation of 1-ethyl-1H-pyrazole-3-carboxylic acid with 1H-benzimidazole-1-yl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes human error.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization:

Conditions :

  • Acidic Hydrolysis : HCl (6M) in ethanol, reflux for 8–12 hours.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water, reflux for 6–8 hours.

ProductYield (%)Key Spectral Data (IR, 1H^1H-NMR)Source
2-(2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetic acid78–85IR: 1715 cm1^{-1} (C=O); 1H^1H-NMR: δ 12.3 (COOH, s)

Alkylation and Nucleophilic Substitution

The nitrogen atoms in the benzimidazole and pyrazole rings participate in alkylation reactions. Ethyl bromoacetate and chloroacetonitrile are common alkylating agents:

Example Reaction :

  • Substrate : Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate

  • Reagent : Ethyl bromoacetate, K2_2CO3_3, acetone, reflux (12 hours)

  • Product : Ethyl 2-((2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetoxy)acetate .

ProductYield (%)Key ObservationsSource
Ethyl 2-(alkylated derivative)acetate65–721H^1H-NMR: δ 4.21 (OCH2_2, q), 5.97 (CH2_2, s)

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. Reactions with hydrazine hydrate or thioglycolic acid induce cyclization:

Thiadiazole Formation

Conditions :

  • Reagent : CS2_2, KOH, ethanol, reflux (10 hours) .

  • Product : 5-((2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazole-2-thiol .

ProductYield (%)Spectral ConfirmationSource
Thiadiazole derivative60–68IR: 1210 cm1^{-1} (C=S); 13C^{13}C-NMR: δ 193.8 (C=S)

Condensation with Carbonyl Compounds

The active methylene group adjacent to the ester participates in Knoevenagel condensations:

Example :

  • Reagent : 4-Methoxybenzaldehyde, piperidine, ethanol, reflux (5 hours) .

  • Product : Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)-3-(4-methoxyphenyl)acrylate .

ProductYield (%)Key Spectral DataSource
Acrylate derivative691H^1H-NMR: δ 6.26 (CH=C, s); IR: 1686 cm1^{-1} (C=O)

Nucleophilic Acyl Substitution

The ester group reacts with amines to form amides:

Example :

  • Reagent : Aniline, ethanol, reflux (8 hours) .

  • Product : 2-(2-(1-Ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)-N-phenylacetamide .

ProductYield (%)Spectral HighlightsSource
Anilide derivative751H^1H-NMR: δ 8.26 (NH, s); IR: 1630 cm1^{-1} (C=O)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole and pyrazole exhibit significant anticancer properties. Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate has been tested for its efficacy against various cancer cell lines. For example, a study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models, suggesting potential as a chemotherapeutic agent.

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of this class can effectively combat bacterial strains resistant to conventional antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell membranes.

Agricultural Applications

Pesticide Development
The unique structure of this compound positions it as a candidate for developing new pesticides. Studies have shown that similar compounds can act as effective fungicides and insecticides, offering an alternative to traditional agricultural chemicals that may have adverse environmental impacts.

Materials Science

Polymer Chemistry
In materials science, the compound's ability to form stable complexes with metal ions has been explored for applications in polymer chemistry. It can be used as a ligand in the synthesis of coordination polymers, which have potential uses in catalysis and materials design.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated various benzimidazole derivatives, including this compound. The results showed a dose-dependent inhibition of cancer cell proliferation, with IC50 values indicating effective potency against breast and lung cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 3: Agricultural Use

A field trial reported by Johnson et al. (2024) evaluated the effectiveness of this compound as a pesticide against aphids on soybean crops. The results indicated a reduction in pest populations by over 70%, showcasing its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Ethyl [2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate can be compared with other similar compounds, such as:

    1-ethyl-1H-pyrazole-3-carboxylic acid: Lacks the benzimidazole moiety, resulting in different pharmacological properties.

    1H-benzimidazole-1-yl acetic acid: Lacks the pyrazole moiety, leading to variations in biological activity.

    Ethyl [2-(1-methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetate: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions with biological targets.

The uniqueness of Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate lies in its combined structural features, which contribute to its diverse range of applications and biological activities.

Biological Activity

Ethyl 2-(2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-1-yl)acetate is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and the presence of both pyrazole and benzoimidazole moieties. This article provides a detailed overview of its biological activities, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of 298.34 g/mol. The compound features a benzimidazole core, which is known for its diverse pharmacological properties, making it an attractive candidate for further biological evaluation .

Biological Activities

Research indicates that compounds containing benzimidazole and pyrazole structures exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that benzimidazole-pyrazole derivatives possess notable antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds related to this compound have shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 64–1024 μg/mL .
  • Antitubercular Activity : The compound's structural similarities to known anti-tubercular agents suggest potential efficacy against Mycobacterium tuberculosis. In related studies, compounds with similar frameworks demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating strong activity against tuberculosis .
  • Anticancer Potential : The presence of the benzimidazole moiety has been linked to anticancer properties. For example, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest. In one study, a derivative demonstrated an increase in the S-phase of the cell cycle from 14% to 18% upon treatment, suggesting its role as a kinase inhibitor .

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the customization of substituents on both the pyrazole and benzoimidazole rings. Common methods include:

  • Condensation Reactions : Combining appropriate hydrazines with substituted carbonyl compounds.
  • Cyclization : Following condensation, cyclization reactions are employed to form the final heterocyclic structure.

These synthetic routes facilitate the exploration of structure–activity relationships (SAR), enabling researchers to optimize biological activity through targeted modifications .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC: 64–1024 μg/mL
AntitubercularMycobacterium tuberculosisIC50: 1.35–2.18 μM
AnticancerVarious cancer cell linesIC50: Variable

Case Study Insights

In a study focusing on the antimicrobial properties of benzimidazole-pyrazole derivatives, several compounds were synthesized and screened against common pathogens. Compounds exhibiting high activity were further tested for cytotoxicity on human embryonic kidney cells (HEK293), revealing low toxicity profiles, which is crucial for therapeutic applications .

Properties

IUPAC Name

ethyl 2-[2-(1-ethylpyrazol-3-yl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-3-19-10-9-13(18-19)16-17-12-7-5-6-8-14(12)20(16)11-15(21)22-4-2/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSSOZZOYMWHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=CC=CC=C3N2CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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